molecular formula C18H19BrF3N3O B2770468 2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034555-17-2

2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2770468
CAS RN: 2034555-17-2
M. Wt: 430.269
InChI Key: PXBCALIOGLYEQV-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a novel and promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including compounds similar to the one , focuses on their synthesis, structural characterization, and the analysis of intermolecular interactions. Studies such as those conducted by Saeed et al. (2020) provide detailed insights into the crystal packing, stabilized mainly by hydrogen bonds and π-interactions, highlighting the importance of electrostatic energy contributions in stabilizing molecular assemblies. These findings have implications for understanding the physical properties and potential functionalities of these compounds in various applications, including materials science and drug design (Saeed et al., 2020).

Synthesis and Reactivity

Another area of interest is the synthesis and reactivity of related compounds. For instance, research on the synthesis and behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones explores how these compounds interact with nucleophiles. This has implications for developing novel organic synthesis methodologies and understanding the chemical reactivity of brominated and pyrazole-containing compounds (Farag & Dawood, 1997).

Antimicrobial and Antitumor Activity

Compounds with structural similarities to 2-bromo-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide have been investigated for their potential antimicrobial and antitumor activities. Studies such as those by Abunada et al. (2008) reveal the synthesis of pyrazole derivatives with notable biological activities. These investigations are crucial for the development of new therapeutic agents, offering insights into the bioactive potential of such compounds (Abunada et al., 2008).

Optoelectronic Applications

The synthesis of functional ethynyl-pyrene derivatives related to the compound underscores the potential of these materials in optoelectronic devices. Research by Diring et al. (2009) demonstrates how the substitution pattern and state of matter affect the photoluminescence properties of pyrene cores, indicating applications in field-effect transistors and fluorescence microscopy (Diring et al., 2009).

Synthesis of Fused and Binary Heterocycles

The exploration of new synthetic routes for benzamide-based 5-aminopyrazoles and their fused heterocycles by Hebishy et al. (2020) highlights the versatility of these compounds in creating novel structures with significant antiavian influenza virus activity. This research is pivotal for the discovery of new antiviral agents and emphasizes the potential pharmaceutical applications of these compounds (Hebishy et al., 2020).

properties

IUPAC Name

2-bromo-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrF3N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBCALIOGLYEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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